3-(1,3-Benzoxazol-2-yl)propanoic acid
Description
Contextualization of the Benzoxazole (B165842) Heterocyclic Scaffold in Contemporary Medicinal Chemistry
The benzoxazole core, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets. nih.gov Benzoxazole and its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities. nih.govmdpi.com
The versatility of the benzoxazole scaffold allows it to serve as a foundational structure for developing potent and selective ligands for various biological targets. nih.gov Researchers have successfully developed benzoxazole-containing compounds with applications as antimicrobial, anti-inflammatory, anticancer, antiviral, analgesic, and antifungal agents. nih.govglobalresearchonline.net The inherent properties of this heterocyclic system, such as its planarity, aromaticity, and potential for hydrogen bonding, contribute to its favorable interactions with enzymes and receptors within biological systems. jocpr.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows for potential interactions with biopolymers. jocpr.com The continued and widespread investigation into benzoxazole derivatives underscores the scaffold's significant potential and the high interest from the scientific community in discovering novel therapeutic agents. nih.gov
Table 1: Examples of Biological Activities Associated with the Benzoxazole Scaffold
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Antimicrobial | Effective against various strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. | nih.govnih.gov |
| Anticancer | Shows antiproliferative effects against various cancer cell lines. | nih.govnih.gov |
| Anti-inflammatory | Capable of inhibiting key inflammatory enzymes like cyclooxygenase-2 (COX-2). | nih.govacs.org |
| Antiviral | Demonstrates activity against certain viral targets. | jocpr.com |
| Analgesic | Exhibits pain-relieving properties in preclinical models. | nih.govjocpr.com |
Significance of the Propanoic Acid Moiety in Bioactive Organic Compounds
The propanoic acid moiety (CH3CH2COOH), a simple carboxylic acid, is a crucial functional group in many biologically active organic compounds. wikipedia.org Its presence significantly influences a molecule's physicochemical properties, such as acidity, polarity, and water solubility. mdpi.commetabolon.com In medicinal chemistry, the carboxylic acid group is a key feature of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known medications like ibuprofen (B1674241) and naproxen. orientjchem.orgorientjchem.org
The biological activity of these NSAIDs is directly linked to the carboxylic acid group, which is involved in the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. orientjchem.org While essential for therapeutic action, this acidic moiety can also contribute to local irritation in the gastrointestinal tract. orientjchem.orgorientjchem.org Beyond its role in NSAIDs, the propanoic acid functional group can act as a linker or spacer in more complex molecules, providing a point of attachment for other pharmacophores. Its ability to form strong hydrogen bonds is crucial for high-affinity binding to biological targets. mdpi.com The synthetic versatility of the propanoic acid structure allows for various chemical modifications, enabling the fine-tuning of a compound's biological activity and specificity. mdpi.com
Current Research Landscape Pertaining to 3-(1,3-Benzoxazol-2-yl)propanoic Acid and its Structural Analogues
The direct research focus on this compound is part of a broader investigation into benzoxazole derivatives as potential therapeutic agents. While extensive studies on this specific molecule are not widely published, research on its close structural analogues provides significant insight into its potential biological activities. The combination of the proven benzoxazole scaffold and the bioactive propanoic acid moiety makes this class of compounds a person of interest for antimicrobial and anticancer research. nih.gov
A notable study by Zhang et al. involved the synthesis and biological evaluation of a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are close structural analogues. researchgate.net This research demonstrated that these compounds exhibit in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria. researchgate.net The study highlighted that compounds with an (S)-configuration and specific hydrophobic substituents on the phenoxyl side chain displayed the most potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against all tested bacteria. researchgate.net However, the compounds showed poor activity against the fungus Candida albicans. researchgate.net
These findings suggest that the 3-(benzoxazol-yl)propanoic acid framework is a promising template for developing new antimicrobial agents. The structure-activity relationship data from such studies are crucial for guiding the future design of more potent and selective derivatives. nih.gov
Table 2: Antimicrobial Activity of Selected 2-hydroxyl-3-(benzoxazol-5-yl)propanoic Acid Analogues
| Compound ID | Substituent (R) | Configuration | MIC (μg/mL) vs. Gram-positive bacteria | MIC (μg/mL) vs. Gram-negative bacteria |
|---|---|---|---|---|
| 11r | para-tert-butyl | S | 1.56 - 3.13 | 3.13 - 6.25 |
| 11s | para-phenyl | S | 1.56 - 3.13 | 3.13 - 6.25 |
| 11t | para-benzyloxy | S | 1.56 - 3.13 | 3.13 - 6.25 |
Data derived from a study on structural analogues, indicating the potential activity of the core structure. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPQHVOTDIAYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368778 | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78757-00-3 | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for the Preparation of 3-(1,3-Benzoxazol-2-yl)propanoic Acid
The preparation of the title compound is primarily achieved through methods that construct the benzoxazole (B165842) heterocycle from o-aminophenol and a suitable three-carbon synthon that either carries or can be converted into the propanoic acid moiety.
Cyclocondensation Approaches for 1,3-Benzoxazole Ring Formation
The cornerstone of this compound synthesis is the formation of the 1,3-benzoxazole ring. The most prevalent and direct method involves the condensation and subsequent cyclization of an o-aminophenol with a dicarboxylic acid or its derivative that can provide the propanoic acid side chain. researchgate.netnih.gov
A highly effective approach utilizes the reaction of o-aminophenol with succinic acid or its anhydride (B1165640). In this reaction, the amino group of o-aminophenol nucleophilically attacks one of the carbonyl groups of succinic anhydride, leading to a ring-opened amide intermediate, a succinamic acid derivative. nih.govmdpi.com Subsequent heating, often in the presence of a dehydrating agent or a high-boiling solvent, promotes an intramolecular cyclization. The hydroxyl group of the o-aminophenol attacks the remaining carboxylic acid carbonyl, and subsequent dehydration yields the target this compound. Polyphosphoric acid (PPA) is a commonly used catalyst and dehydrating agent for this type of cyclocondensation, driving the reaction towards the formation of the benzoxazole ring.
Various catalysts, including Brønsted acids and Lewis acids, have been employed to facilitate the condensation of o-aminophenols with carboxylic acids or aldehydes to form 2-substituted benzoxazoles. rsc.orgacs.orgamazonaws.com These catalytic systems can enhance reaction rates and improve yields under milder conditions.
| Reactants | Reaction Conditions | Key Intermediate | Outcome |
|---|---|---|---|
| o-Aminophenol and Succinic Anhydride | Heating, often with a dehydrating agent like PPA | N-(2-hydroxyphenyl)succinamic acid | Forms the benzoxazole ring and propanoic acid side chain in a single pot or stepwise process. |
| o-Aminophenol and Succinic Acid | High temperature with acid catalyst (e.g., PPA) | Amide intermediate | Direct condensation and cyclization to the target compound. |
Strategies for the Construction and Elaboration of the Propanoic Acid Side Chain
The construction of the propanoic acid side chain is intrinsically linked to the choice of the starting materials for the cyclocondensation reaction.
As mentioned, the use of succinic acid or its anhydride is a direct method where the propanoic acid side chain is formed concurrently with the benzoxazole ring. nih.govmdpi.com An alternative strategy involves a stepwise approach. One such method is the reaction of o-aminophenol with a precursor that can be later elaborated into the propanoic acid. For instance, o-aminophenol can be reacted with ethyl 3-cyano-3-oxopropanoate. The initial reaction would form a 2-(cyanomethyl)-1,3-benzoxazole intermediate. The nitrile group of this intermediate can then be hydrolyzed to a carboxylic acid, and the adjacent methylene (B1212753) group can be further functionalized if necessary, although this represents a more complex route than the direct use of succinic acid derivatives.
Another potential strategy involves the reaction of o-aminophenol with malonic acid, which would lead to 2-(carboxymethyl)-1,3-benzoxazole. Standard chain extension methodologies, such as the Arndt-Eistert reaction, could then be employed to elongate the acetic acid side chain to a propanoic acid side chain, though this is a multi-step and less atom-economical approach.
Synthesis of Chiral Derivatives and Enantioselective Control
The development of stereoselective synthetic pathways is crucial for investigating the biological activities of individual enantiomers of this compound and its analogues.
Stereoselective Synthetic Pathways to Chiral this compound Analogues
While specific literature on the enantioselective synthesis of the parent this compound is scarce, general principles of asymmetric synthesis can be applied. The synthesis of structurally related chiral β-heterocyclic propanoic acids often involves the use of chiral auxiliaries or asymmetric catalysis. nih.gov
One potential strategy would involve the conjugate addition of a benzoxazole nucleophile to a chiral α,β-unsaturated carbonyl compound. However, the nucleophilicity of the benzoxazole ring itself is generally low. A more viable approach would be the asymmetric reduction of a corresponding unsaturated precursor, such as 3-(1,3-benzoxazol-2-yl)propenoic acid, using a chiral reducing agent or a catalytic asymmetric hydrogenation.
Alternatively, a chiral pool approach could be employed, starting from a readily available enantiopure starting material, such as a derivative of aspartic or glutamic acid, which already contains the required stereocenter. The synthesis would then involve the construction of the benzoxazole ring onto this chiral scaffold.
Resolution of a racemic mixture of this compound is another viable method. This can be achieved by forming diastereomeric salts with a chiral amine, such as brucine (B1667951) or ephedrine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the enantiomerically pure acid.
Evaluation of Stereoisomeric Purity and Control
Once chiral derivatives are synthesized, it is essential to determine their enantiomeric purity. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method. By using a chiral stationary phase, the two enantiomers of the compound will have different retention times, allowing for their separation and quantification. This provides a direct measure of the enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often in conjunction with chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. Chiral lanthanide shift reagents can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of their ratio. Alternatively, reacting the chiral acid with a chiral alcohol to form diastereomeric esters can also lead to distinguishable signals in the NMR spectrum.
| Technique | Principle | Application in Stereoisomeric Purity Evaluation |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine enantiomeric excess. |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different NMR spectra. | Induces chemical shift differences between enantiomeric signals, allowing for integration and ratio determination. |
| NMR of Diastereomeric Derivatives | Conversion of enantiomers into diastereomers which have inherently different NMR spectra. | Reaction with a chiral derivatizing agent allows for the quantification of the resulting diastereomers. |
Advancements in Green Chemistry Principles Applied to Benzoxazole-Propanoic Acid Synthesis
The synthesis of benzoxazole derivatives, including those with a propanoic acid side chain, has traditionally involved methods that are often not environmentally benign, requiring harsh conditions, toxic reagents, and long reaction times. However, recent advancements in synthetic methodologies have focused on the application of green chemistry principles to mitigate these drawbacks. These modern approaches prioritize the use of safer solvents, alternative energy sources, and reusable catalysts to improve the efficiency and sustainability of the synthetic processes.
Microwave-Assisted Synthesis: A significant advancement in the synthesis of benzoxazole derivatives is the use of microwave irradiation. This technique dramatically reduces reaction times from hours to minutes and often improves product yields. For instance, the direct coupling of carboxylic acids with 2-aminophenols can be achieved under microwave conditions without the need for a metal catalyst or solvent. ias.ac.in While not specifically detailed for this compound, the general methodology of reacting a dicarboxylic acid precursor like succinic acid with 2-aminophenol (B121084) under microwave irradiation is a viable green route. ias.ac.in The synthesis of various 2-substituted benzoxazoles has been successfully achieved using microwave assistance in the presence of green catalysts such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. acs.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative for the synthesis of benzoxazoles. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov The synthesis of benzoxazole derivatives has been reported using ultrasound in combination with eco-friendly solvents like ethanol (B145695) and reusable catalysts such as Indion 190 resin. ias.ac.in This method has shown good tolerance for a variety of functional groups on the starting materials. ias.ac.in The use of ultrasound can also facilitate reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. organic-chemistry.org
Green Catalysts: The development and use of environmentally friendly and reusable catalysts are central to green benzoxazole synthesis. Options include:
Deep Eutectic Solvents (DES): As mentioned, DES like choline (B1196258) chloride-based mixtures can act as efficient and recyclable catalysts in microwave-assisted benzoxazole synthesis. acs.org
Ionic Liquids: Imidazolium-based ionic liquids have been used as promoters for the metal-free synthesis of 2-substituted benzoxazoles, offering an economical and environmentally friendly option. researchgate.net
Solid Acid Catalysts: Reusable solid acid catalysts, such as sulfated tungstate (B81510) or silica-supported tungstosilisic acid, have been effectively used in the synthesis of benzothiazoles, a related class of compounds, under ultrasound irradiation and solvent-free conditions, suggesting their potential applicability for benzoxazole synthesis. nih.gov
Nanocatalysts: Magnetic nanoparticles supporting a Lewis acidic ionic liquid have been developed for the solvent-free, ultrasound-assisted synthesis of benzoxazoles. These catalysts can be easily recovered using a magnet and reused multiple times with minimal loss of activity. organic-chemistry.org
The table below summarizes some of the green chemistry approaches applicable to the synthesis of the benzoxazole core.
| Green Chemistry Approach | Energy Source | Catalyst/Solvent System | Key Advantages |
| Microwave-Assisted | Microwave | Solvent-free, Deep Eutectic Solvents (DES) | Rapid reaction times, high yields, reduced energy consumption. ias.ac.inacs.org |
| Ultrasound-Assisted | Ultrasound | Ethanol, Solvent-free, Reusable resins | Enhanced reaction rates, mild conditions, high yields. ias.ac.inorganic-chemistry.org |
| Green Catalysis | Conventional/Alternative | Ionic Liquids, Solid Acids, Nanocatalysts | Reusability, reduced waste, metal-free options, high efficiency. organic-chemistry.orgresearchgate.netnih.gov |
Chemical Reactivity and Derivatization Studies of the this compound Core
The this compound molecule possesses two main sites for chemical modification: the aromatic benzoxazole ring system and the carboxylic acid functional group on the propanoic acid side chain. These sites allow for a range of chemical transformations to generate diverse derivatives.
Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole Moiety
The benzoxazole ring is an aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution on the benzene (B151609) ring portion of the benzoxazole is influenced by the existing heteroatoms and the substituent at the 2-position.
Electrophilic Substitution:
Nitration: The nitration of the benzoxazole ring generally occurs on the benzene portion. For 2-substituted benzoxazoles, nitration with a mixture of nitric acid and sulfuric acid typically leads to substitution at the 6-position. The presence of the electron-withdrawing propanoic acid group at the 2-position is expected to deactivate the ring, but substitution is still anticipated to favor the 6-position due to the directing effects of the fused oxazole (B20620) ring.
Halogenation: Halogenation of the benzoxazole ring can be directed to various positions depending on the reaction conditions and catalysts employed. For instance, transition metal catalysis can achieve regioselective halogenation. Ruthenium catalysts have been shown to direct halogenation to the C7-position of 2-arylbenzoxazoles, while rhodium catalysts can direct it to the ortho-position of the 2-aryl substituent. While these examples are for 2-aryl derivatives, they highlight the potential for controlled halogenation of the benzoxazole core.
It is important to note that the propanoic acid side chain at the C2 position may influence the reactivity and regioselectivity of these electrophilic substitution reactions.
Nucleophilic Substitution: Information on nucleophilic aromatic substitution on the benzoxazole ring of this compound is not extensively documented in the reviewed literature. Generally, nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. Without such activation, the benzoxazole ring is not highly susceptible to nucleophilic attack.
The following table outlines the expected outcomes of electrophilic substitution on a generic 2-substituted benzoxazole ring.
| Reaction | Reagents | Typical Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | 6-position |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | Varies (e.g., 7-position with Ru catalyst) |
Modifications and Functionalizations of the Propanoic Acid Chain
The propanoic acid side chain offers a versatile handle for a variety of chemical modifications, primarily centered around the carboxylic acid functional group.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic catalysis (e.g., Fischer esterification with sulfuric acid) or by using coupling agents. This allows for the introduction of a wide range of alkyl or aryl groups, modifying the lipophilicity and other physicochemical properties of the molecule.
Amide Formation: The synthesis of amides from the propanoic acid is another common and important transformation. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. researchgate.net This opens up a vast chemical space for derivatization, allowing for the introduction of diverse functionalities through the amine component.
Decarboxylation: While less common for derivatization, decarboxylation of the propanoic acid chain to yield a 2-ethylbenzoxazole derivative could potentially be achieved under specific conditions, such as heating with a strong base or using transition metal catalysts. organic-chemistry.org
These modifications are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
Biological Activity Studies of Benzoxazole Propanoic Acid Derivatives
Exploration of Emerging Biological Activities
Antidiabetic Potentials of Benzoxazole-Propanoic Acid Analogues
The global rise in diabetes mellitus has spurred the search for novel therapeutic agents. Benzoxazole (B165842) derivatives have been identified as a promising class of compounds with potential antihyperglycemic effects. Research into analogues of 3-(1,3-Benzoxazol-2-yl)propanoic acid has focused on their ability to modulate key pathways in glucose metabolism.
In one study, a series of benzoxazole derivatives were synthesized and evaluated for their in vitro antidiabetic activity. The results indicated that compounds designated as 5b , 6b , 3b , and 4b exhibited potent antidiabetic effects. Another research effort concentrated on the design and synthesis of benzoxazole derivatives that demonstrated significant antihyperglycemic activity in alloxan-induced diabetic rat models, suggesting their potential for in vivo efficacy.
While these studies highlight the promise of the benzoxazole core, further research is necessary to elucidate the specific structure-activity relationships of propanoic acid analogues and their precise mechanisms of action in diabetic models.
Antitubercular Research Directions
Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. The benzoxazole scaffold has been a focal point in the development of new antitubercular agents.
Investigations into various benzoxazole derivatives have yielded promising results. For instance, compounds labeled 4c and 4i demonstrated potent activity against the H37Rv strain of M. tuberculosis at concentrations of 50 and 100 µg/ml. Furthermore, a pyrazoline-based benzoxazole derivative displayed noteworthy efficacy with a minimum inhibitory concentration (MIC) of 0.8 µg/mL against the same strain. Another benzoxazole derivative, compound 42 , showed significant activity against extensively drug-resistant tuberculosis (XDR-TB) strains with a MIC90 of 3.2 μM and demonstrated in vivo activity comparable to the first-line drug rifampicin.
These findings underscore the potential of the benzoxazole nucleus in developing new antitubercular drugs. However, specific studies focusing on this compound analogues are needed to determine their efficacy and potential contribution to the fight against tuberculosis.
Other Pharmacological Explorations (e.g., Anthelmintic, Antiobesity)
Beyond the primary areas of antidiabetic, antitubercular, and neuroprotective research, the versatile benzoxazole scaffold has been explored for other potential therapeutic applications, including anthelmintic and antiobesity effects.
In the realm of anthelmintic research, a study on dichloro-substituted benzoxazole-triazolo-thione derivatives, which are structurally distinct from propanoic acid analogues, identified compounds 3 , 4 , and 5a as having notable anthelmintic activity. This suggests that the benzoxazole core may have potential in the development of new treatments for parasitic worm infections.
Currently, there is a lack of specific research investigating the antiobesity effects of this compound derivatives. The broad pharmacological potential of the benzoxazole class of compounds suggests that this could be a fruitful area for future investigation.
Mechanistic Insights and Molecular Target Identification
Elucidation of Molecular Mechanisms of Action for Benzoxazole-Propanoic Acid Derivatives
The benzoxazole (B165842) nucleus is considered a "privileged" scaffold in drug discovery, capable of interacting with various enzymes and receptors. researchgate.net The mechanisms of action for its derivatives are broad, reflecting the diversity of their biological effects, which include antimicrobial, anti-inflammatory, and anticancer activities. jocpr.comnih.gov
For their anticancer effects, proposed mechanisms include the induction of cytochrome P450 CYP1A1 gene expression, which is a pathway utilized by the anticancer prodrug Phortress, a benzothiazole (B30560) analogue. nih.gov Certain benzoxazole derivatives are thought to exert their cytotoxic effects through a similar mechanism. nih.gov Molecular docking studies have further investigated the interaction between these derivatives and enzymes like CYP1A1 to elucidate their mode of action at a molecular level. nih.gov
In the context of antimicrobial activity, one of the key molecular targets identified is DNA gyrase. nih.gov This essential bacterial enzyme is responsible for managing DNA topology and is absent in higher eukaryotes, making it an attractive target for antibacterial agents. Molecular docking simulations have suggested that benzoxazole derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function and impeding bacterial replication. nih.gov
Enzyme Inhibition Studies
The interaction of 3-(1,3-benzoxazol-2-yl)propanoic acid derivatives with various enzymes is a cornerstone of their therapeutic potential. These interactions can lead to the inhibition of enzymes crucial for the survival of pathogens or the modulation of human enzymes involved in disease pathways.
Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that plays a critical role in anchoring surface proteins to the cell wall. nih.gov These surface proteins are often essential virulence factors, making SrtA a compelling target for the development of anti-virulence therapies with a potentially low risk of resistance development. nih.govnih.gov
Researchers have designed 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives that mimic the natural substrate of SrtA. These compounds have demonstrated significant inhibitory activity against Staphylococcus aureus SrtA, with some derivatives showing IC₅₀ values in the micromolar range. nih.govnih.gov The development of these inhibitors represents a promising strategy to disarm pathogenic bacteria without killing them, thereby reducing the selective pressure that drives antibiotic resistance. nih.gov
Carbonic Anhydrase: Certain benzoxazolone derivatives, specifically chalcone-like compounds, have been evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov While these specific derivatives showed lower inhibitory effects compared to the reference drug acetazolamide, they demonstrated activity in the micromolar range, suggesting that the benzoxazole scaffold can be tailored to target these enzymes. nih.gov
Cyclooxygenase-2 (COX-2): The cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.comorientjchem.org While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. mdpi.comnih.gov Selective inhibition of COX-2 is a primary goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov
Benzoxazole derivatives, including some propanoic acid analogues, have been identified as potent and selective COX-2 inhibitors. nih.govnih.gov For instance, the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen, which are propanoic acid derivatives, feature a benzoxazole core. nih.gov Although withdrawn from the market due to side effects, their development highlighted the potential of this chemical class. nih.gov More recent research has focused on creating novel benzoxazole derivatives with improved selectivity and safety profiles, with some compounds showing inhibitory activity and selectivity comparable or superior to celecoxib. nih.govsemanticscholar.org
Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical in the metabolism of neurotransmitters. nih.govmdpi.comresearchgate.net Inhibitors of these enzymes are valuable therapeutic agents for treating neuropsychiatric and neurodegenerative disorders, such as depression and Parkinson's disease. nih.govresearchgate.net
Derivatives of the related 2,1-benzisoxazole scaffold have been shown to be potent and specific inhibitors of MAO-B, with some compounds exhibiting IC₅₀ values in the nanomolar range (e.g., 0.017 µM). nih.gov Research on other oxazole (B20620) derivatives has also identified selective MAO-B inhibitors, suggesting this is a promising area for the development of new treatments for neurodegenerative disorders. mdpi.com
Receptor Binding and Modulation (e.g., Melatonin (B1676174) Receptors, Rho-kinase)
Beyond enzyme inhibition, benzoxazole-propanoic acid derivatives can exert their effects by binding to and modulating the activity of crucial cellular receptors.
Melatonin Receptors: Melatonin is a neurohormone that regulates circadian rhythms through its interaction with G-protein-coupled receptors MT1 and MT2. clockss.orgmdpi.com The benzoxazole nucleus has been successfully employed as a scaffold for developing novel melatoninergic ligands. nih.gov A series of benzoxazole derivatives have been synthesized and evaluated for their binding affinity to human MT1 and MT2 receptors, leading to the identification of potent agonists. nih.gov These findings establish the benzoxazole structure as a valid pharmacophore for targeting melatonin receptors, opening avenues for new chronobiotic drugs. clockss.org
Rho-kinase (ROCK): Rho-associated kinases (ROCK) are serine/threonine kinases that are key regulators of cellular processes like smooth muscle contraction and cell migration. nih.gov As such, ROCK inhibitors are being investigated for the treatment of a range of diseases, including hypertension and glaucoma. nih.gov Benzoxazole-based compounds have been developed as novel and selective inhibitors of ROCK-II. These inhibitors have demonstrated excellent potency in both enzymatic and cell-based assays, showcasing the potential of this chemical scaffold for developing new ROCK-targeted therapies. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound and its derivatives, SAR studies have provided valuable insights into how chemical modifications influence their therapeutic effects.
For aryl propionic acid derivatives in general, it has been found that the (S)-enantiomer is typically responsible for the observed therapeutic action, such as COX inhibition. orientjchem.org Specific studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have revealed that the stereochemistry is critical for antibacterial activity. nih.govresearchgate.net Notably, derivatives with an (S)-configuration at the second position of the propanoic acid chain exhibited excellent activity against a range of bacteria. nih.gov
| Compound Series | Biological Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids | Antibacterial | (S)-configuration at C-2 of the propanoic acid chain is crucial for activity. | nih.gov |
| 3-Arylpropionic acids | COX Inhibition | (S)-enantiomer is the active form. | orientjchem.org |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids | Antibacterial | Hydrophobic substituents (e.g., para-tert-butyl, para-phenyl) on the side chain enhance activity. | nih.gov |
The nature and position of substituents on the benzoxazole ring system profoundly influence the biological activity of the derivatives. Research has consistently shown that modifications at specific positions can dramatically enhance or diminish the potency and selectivity of these compounds. nih.gov
For antimicrobial activity, substituents at positions 2 and 5 of the benzoxazole ring have been identified as particularly important. nih.gov For instance, the introduction of an electron-accepting bromine atom at the 7-position of the benzoxazole ring was found to increase the antimicrobial potency of certain derivatives. nih.gov In the case of Sortase A inhibitors, a substituent at the 7-position was deemed essential for activity.
For antibacterial 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, hydrophobic groups such as para-tert-butyl, para-phenyl, and para-benzyloxy on a phenoxyl side chain resulted in the most potent activity against both Gram-negative and Gram-positive bacteria, with MIC values ranging from 1.56 to 6.25 μg/mL. nih.gov This indicates that lipophilicity plays a key role in the antibacterial action of this particular series of compounds.
| Position of Substituent | Type of Substituent | Effect on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Positions 2 and 5 | General | Crucial for overall activity. | General Antimicrobial | nih.gov |
| Position 7 | Electron-accepting (e.g., Bromine) | Increased potency. | Antimicrobial | nih.gov |
| Position 7 | General | Indispensable for activity. | Sortase A Inhibition | |
| Side chain on propanoic acid | Hydrophobic groups (e.g., p-tert-butyl, p-phenyl) | Enhanced potency (MICs 1.56-6.25 μg/mL). | Antibacterial | nih.gov |
Influence of Modifications to the Propanoic Acid Side Chain on Pharmacological Profiles
Detailed studies on how modifications to the propanoic acid side chain of this compound affect its pharmacological profile are not available in the reviewed scientific literature.
However, research on the related compound, 3-(benzo[d]oxazol-5-yl)propanoic acid, has shown that modifications to the side chain can significantly influence its antimicrobial activity. For instance, the introduction of a substituted phenoxyl group at the second position of the propanoic acid side chain of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives led to compounds with notable antibacterial properties. researchgate.netnih.gov Specifically, derivatives with hydrophobic substitutes such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain demonstrated the most potent activity against both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL. nih.gov
It is important to reiterate that these findings pertain to the 5-yl substituted isomer and not the 2-yl isomer specified in the subject of this article.
Stereochemical Effects on Target Binding and Biological Efficacy
There is no specific information available in the scientific literature regarding the stereochemical effects on target binding and biological efficacy of this compound.
For the related 3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, stereochemistry has been shown to be a critical factor in their biological activity. Studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives revealed that the (S)-configuration of the substituted phenoxyl side chain at the second position of the propanoic acid was associated with excellent antibacterial activity against a range of bacteria. researchgate.netnih.gov This highlights the general principle in pharmacology that the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. mdpi.com
Without specific studies on the enantiomers of this compound, it is not possible to provide detailed information on its stereochemical effects.
Computational Chemistry and in Silico Approaches
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and predict various chemical characteristics.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of benzoxazole (B165842) derivatives. nih.gov This approach is used to model the ground state molecular structure, vibrational frequencies, and other properties. For instance, in studies of related benzoxazole compounds, the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++g(d,p) has been successfully used to optimize molecular geometries. nih.govnih.gov These calculations provide insights into bond lengths, bond angles, and torsion angles, which are often in good agreement with experimental data from X-ray crystallography. nih.govnih.gov DFT is also applied to understand the reactivity and stability of these molecules through the analysis of calculated electronic parameters. mdpi.comresearchgate.net
To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of excited states, predicting vertical absorption and emission spectra. researchgate.net For aromatic acids and benzoxazole derivatives, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions. researchgate.net The choice of the exchange-correlation functional is critical for accuracy, with functionals like CAM-B3LYP showing good performance in predicting the photoexcitations of related benzoic acid derivatives. nih.gov
The Hartree-Fock (HF) method is another ab initio approach used for quantum chemical calculations. While often considered less accurate than DFT for many applications due to its neglect of electron correlation, it is frequently used in conjunction with DFT to calculate and compare ground state geometries and vibrational frequencies. In a study on a substituted benzoxazolone propanoic acid, molecular structure and vibrational frequencies were calculated using both HF and DFT methods with the 6-31G(d) basis set, allowing for a comparative analysis of the results. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govirjweb.com The spatial distribution of these orbitals reveals likely sites for chemical reactions. nih.gov For many benzoxazole derivatives, the HOMO is typically localized on the benzoxazole ring system, while the LUMO can be distributed across the entire structure. nih.gov
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | DFT/B3LYP/6-311++g(d,p) | Not Specified | Not Specified | 4.8795 |
| An Imidazole Derivative | DFT/B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 |
Data sourced from computational studies on related heterocyclic compounds to illustrate typical values. nih.govirjweb.com
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net MESP analysis helps identify hydrogen bond donor and acceptor sites and provides insights into intermolecular interactions. nih.gov
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
In silico techniques are widely used to explore how benzoxazole derivatives interact with biological targets, a crucial step in drug design. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This technique is used to understand the binding mode and estimate the binding affinity. rjeid.comresearchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. rjeid.com These simulations are used to assess the stability of the predicted binding pose and to analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rjeid.com
Molecular Docking for Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates by estimating their binding affinity and mode of interaction with a specific biological target.
For benzoxazole derivatives, molecular docking studies have been widely employed to elucidate their mechanism of action against various targets. For instance, studies on 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase. nih.gov Docking simulations are performed to understand the binding affinity of synthesized derivatives with the active sites of target receptors. biotech-asia.org In silico studies for benzo- figshare.comnih.gov-oxazin-4-one derivatives, a related class of compounds, were conducted to predict their affinity for bacterial proteins such as dihydrofolate reductase from Staphylococcus aureus (PDB ID: 3FYV) and undecaprenyl diphosphate (B83284) synthase from E. coli (PDB ID: 4H2M). The results of these docking analyses often correlate with experimental findings, providing a rationale for the observed biological activities. researchgate.net
The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. For example, docking studies of various heterocyclic compounds against bacterial proteins have shown binding affinities ranging from -8.16 to -12.84 kcal/mol, suggesting a strong potential for inhibition. mdpi.com Analysis of docking poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com These insights are crucial for designing more potent and selective inhibitors.
| Target Protein | Organism | Potential Application | Reference |
|---|---|---|---|
| DNA Gyrase | Bacteria (e.g., E. coli) | Antibacterial | nih.gov |
| Dihydrofolate reductase | Staphylococcus aureus | Antibacterial | |
| Undecaprenyl diphosphate synthase | E. coli | Antibacterial | |
| Lanosterol 14α-demethylase | C. albicans | Antifungal | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Human | Anti-inflammatory | figshare.comresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked complex and to understand the intricate dynamics of the interactions under physiological conditions.
MD simulations are frequently performed on promising candidates identified through molecular docking to validate the stability of the ligand-receptor complex. mdpi.comresearchgate.net These simulations track the movements of atoms in the system over a set period, typically nanoseconds, providing insights into conformational changes and the persistence of key interactions. mdpi.comdergipark.org.tr A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. researchgate.net The stability of the bound complex in a biological environment can be further justified by analyzing the Root Mean Square Fluctuation (RMSF) of the carbon-alpha chain. researchgate.net
Binding Free Energy Calculations (e.g., MM/PBSA)
To obtain a more quantitative estimate of binding affinity than docking scores alone, binding free energy calculations are often performed on the trajectories generated from MD simulations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for this purpose.
The MM/PBSA method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. This approach is considered more accurate than simple docking scores for ranking potential inhibitors. The calculated standard binding free energy (ΔG°) from such methods can be compared with experimental values, with differences often falling within the accepted limits of force field accuracy. nih.gov For example, a calculated ΔG° value of -6.1±0.1 kcal/mol for a ligand-protein complex was found to be in good agreement with experimental values of -6.4 and -7.3 kcal/mol. nih.gov These calculations provide a more rigorous validation of docking results and help in prioritizing compounds for further experimental testing. researchgate.net
Prediction of Pharmacological Profiles through Computational Methods
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. For instance, 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzoxazole derivatives to build predictive models for their anti-inflammatory activity. figshare.comtandfonline.com These models help in designing new compounds with potentially improved activity. figshare.comtandfonline.com
Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. dergipark.org.tr Evaluating ADME properties early in the drug discovery process is crucial to assess the drug-likeness of a candidate molecule and its potential for success in clinical trials. dergipark.org.tr By combining docking, MD simulations, and ADME predictions, researchers can build a comprehensive computational profile of a compound like 3-(1,3-Benzoxazol-2-yl)propanoic acid, guiding its synthesis and biological evaluation. biotech-asia.orgdergipark.org.tr
Photochemical and Photophysical Studies, Including Photodegradation Mechanisms of Related Structures
The interaction of benzoxazole-containing molecules with light is an area of significant interest due to their potential use in photoswitches and the phototoxicity of some related drugs. Photophysical studies investigate processes like light absorption and emission, while photochemical studies focus on the chemical changes induced by light, such as photodegradation.
Benzoxazole derivatives are known to exhibit interesting photophysical properties. diva-portal.org Upon irradiation with UV light, they can be excited to singlet and triplet states. nih.govnih.gov The triplet state is often implicated in the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can lead to cellular damage. nih.govnih.gov For example, benoxaprofen (B1668000), an arylpropanoic acid derivative with a benzoxazole moiety, is known to be highly phototoxic, with its photodegradation proceeding via an initial decarboxylation process from the triplet state. nih.gov
The photodegradation mechanism of benzoxazole and related benzothiazole (B30560) structures can involve several pathways, including hydroxylation and opening of the heterocyclic or benzene (B151609) rings. rsc.org The efficiency of photodegradation can be influenced by various factors such as pH, light intensity, and the presence of other substances in the environment. mdpi.com Studies on cobalt complexes with benzoxazole ligands have explored their potential as photocatalysts for the degradation of organic dyes, where the complex absorbs light to generate reactive species that break down pollutants. mdpi.comresearchgate.net Understanding these photochemical processes is crucial for assessing the environmental fate of benzoxazole compounds and for designing photostable or, conversely, photo-activated molecules for specific applications. diva-portal.orgrsc.org
| Property | Observation | Implication | Reference |
|---|---|---|---|
| Excited State Formation | Formation of excited singlet and triplet states upon UV irradiation. | The triplet state is a key intermediate in photochemical reactions. | nih.govnih.gov |
| ROS Generation | Generation of singlet oxygen (¹O₂), superoxide (B77818) (O₂•−), and hydroxyl radicals (•OH). | Potential for phototoxicity and use in photocatalysis. | nih.govnih.gov |
| Photodegradation Pathway | Can involve decarboxylation, hydroxylation, and ring-opening reactions. | Determines the environmental fate and breakdown products of the compound. | nih.govrsc.org |
| Photoisomerization | Some styrylbenzazole derivatives can switch between E and Z isomers upon irradiation. | Application as molecular photoswitches. | diva-portal.org |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(1,3-Benzoxazol-2-yl)propanoic acid, ¹H, ¹³C, and ¹⁵N NMR spectroscopy each offer unique insights.
¹H-NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the propanoic acid chain. The aromatic region typically displays complex multiplet signals due to spin-spin coupling between adjacent protons. The propanoic acid chain should exhibit two triplets, characteristic of an ethyl group (-CH₂-CH₂-) where each methylene (B1212753) group splits the signal of the other. A broad singlet corresponding to the acidic proton of the carboxyl group is also anticipated, though its chemical shift can be highly variable and it may undergo exchange with deuterated solvents.
Table 1: Expected ¹H-NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -COOH | ~10.0 - 12.0 | Broad Singlet (br s) | Position is concentration and solvent dependent; may exchange with D₂O. |
| Benzoxazole Ar-H (4 protons) | ~7.20 - 7.80 | Multiplet (m) | Two sets of signals expected, corresponding to H4/H7 and H5/H6. |
| -CH₂- (alpha to C=N) | ~3.30 | Triplet (t) | Adjacent to the other methylene group. Deshielded by the benzoxazole ring. |
| -CH₂- (alpha to COOH) | ~2.90 | Triplet (t) | Adjacent to the other methylene group. Deshielded by the carboxyl group. |
¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected: one for the carboxyl carbon, two for the aliphatic carbons, and six for the carbons of the benzoxazole ring system (four for the benzene (B151609) ring and two for the oxazole (B20620) part). The chemical shifts are highly indicative of the carbon's environment; for instance, the carbonyl carbon (C=O) is significantly downfield, while the sp³ hybridized carbons of the side chain are upfield.
Table 2: Expected ¹³C-NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -COOH | ~175.0 | Carbonyl carbon, typically downfield. |
| C=N (C2 of benzoxazole) | ~164.0 | Characteristic shift for the C2 carbon in benzoxazoles. |
| Aromatic C-O (C7a) | ~151.0 | Quaternary carbon of the benzene ring attached to oxygen. |
| Aromatic C-N (C3a) | ~141.0 | Quaternary carbon of the benzene ring attached to nitrogen. |
| Aromatic CH (C5, C6) | ~125.0 | Aromatic methine carbons. |
| Aromatic CH (C4, C7) | ~115.0 | Aromatic methine carbons. |
| -CH₂- (alpha to COOH) | ~31.0 | Aliphatic carbon adjacent to the carboxyl group. |
| -CH₂- (alpha to C=N) | ~25.0 | Aliphatic carbon adjacent to the benzoxazole ring. |
¹⁵N-NMR spectroscopy is a more specialized technique used to probe the nitrogen atoms in a molecule. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it can provide valuable information. For this compound, a single signal for the nitrogen atom in the oxazole ring would be expected. The chemical shift of this nitrogen would be characteristic of an sp²-hybridized nitrogen in a five-membered heterocyclic ring. Detailed experimental ¹⁵N-NMR data for this specific compound or very close analogs are not prevalent in the surveyed literature, but studies on related heterocyclic systems like isoxazoles can provide a general reference range.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₁₀H₉NO₃). The nominal molecular weight of the compound is approximately 191.18 g/mol .
Upon ionization, the molecule can undergo fragmentation, and the resulting pattern provides a "fingerprint" that can be used for structural confirmation. The fragmentation of this compound would likely proceed through several key pathways, including the loss of the carboxyl group, cleavage of the propanoic acid side chain, and the characteristic fragmentation of the benzoxazole core.
Table 3: Plausible Mass Spectrometry Fragmentation
| m/z Value (Expected) | Plausible Fragment Ion | Notes |
|---|---|---|
| 191 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule. |
| 173 | [M - H₂O]⁺ | Loss of a water molecule. |
| 146 | [M - COOH]⁺ | Loss of the carboxyl group via alpha-cleavage. |
| 133 | [C₈H₇N₂O]⁺ | Benzoxazole ring with an attached ethyl fragment. |
| 119 | [C₇H₅NO]⁺ | Benzoxazole cation, a common fragment for this ring system. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present. The FT-IR spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid and the benzoxazole ring. A very broad absorption band for the O-H stretch of the carboxylic acid is a key feature, often spanning from 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretch gives a strong, sharp peak. Vibrations associated with the benzoxazole nucleus, such as C=N, C=C, and C-O stretching, would also be present.
Table 4: Key FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1725 - 1700 | C=O stretch | Carboxylic Acid |
| ~1620 | C=N stretch | Benzoxazole |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aromatic Ether |
X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming its connectivity and revealing its solid-state conformation. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups, forming dimers) and π-π stacking of the benzoxazole rings, which govern the crystal packing.
As of this writing, a published crystal structure for this compound has not been identified in the surveyed scientific literature. However, analysis of related structures suggests that the benzoxazole ring would be planar, and intermolecular hydrogen bonds involving the carboxylic acid group would be a dominant feature of its crystal lattice.
Analysis of Molecular Geometry and Preferred Conformations in the Crystal Lattice
In the solid state, the molecule is expected to adopt a conformation that optimizes packing efficiency and maximizes intermolecular interactions within the crystal lattice. Studies on similar structures, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, have revealed the existence of multiple stable conformers. For this related compound, computational studies identified eleven stable conformers, with the most stable one being well-reproduced by experimental X-ray diffraction data researchgate.net. This suggests that for this compound, a specific, low-energy conformation is likely favored in the crystalline state. The planarity of the benzoxazole ring would be maintained, while the propanoic acid chain would orient itself to facilitate intermolecular interactions, particularly hydrogen bonding.
Table 1: Expected General Bond Characteristics of this compound
| Feature | Expected Characteristic | Rationale |
|---|---|---|
| Benzoxazole Ring | Planar | Aromatic and heterocyclic ring system |
| Propanoic Acid Chain | Flexible (Multiple Torsion Angles) | Rotation around C-C single bonds |
| Carboxylic Acid Group | Planar | sp² hybridization of carbonyl carbon |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Intermolecular interactions are the primary forces governing the assembly of molecules in the crystalline state. For this compound, a combination of hydrogen bonding and π-stacking interactions is anticipated to play a crucial role in its crystal packing.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding involving the carboxylic acid group of the propanoic acid moiety. Carboxylic acids commonly form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This dimeric motif is a well-established feature in the crystal structures of many carboxylic acids. In addition to this primary interaction, the nitrogen atom of the benzoxazole ring could potentially act as a hydrogen bond acceptor, participating in weaker C-H···N interactions with neighboring molecules. In the crystal structure of a related benzimidazole-propanoic acid copper(I) complex, N-H···O and O-H···O hydrogen bonds were observed to link molecules into two-dimensional networks nih.govresearchgate.net.
π-Stacking: The planar benzoxazole ring system provides an ideal platform for π-stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute significantly to the stability of the crystal structure. In the crystal packing of many benzoxazole derivatives, parallel-displaced or T-shaped π-stacking arrangements are observed. These interactions would likely occur between the benzoxazole moieties of adjacent molecules, further stabilizing the crystal lattice. For instance, in the crystal structure of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, π-π stacking interactions between aromatic rings were found to further stabilize the crystal packing mdpi.com.
Table 2: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Expected Significance |
|---|---|---|
| Hydrogen Bonding | ||
| O-H···O | Carboxylic acid groups of two molecules | Strong, likely forming dimers |
| C-H···N | Aromatic C-H and Benzoxazole N | Weak, contributing to packing |
| C-H···O | Aliphatic/Aromatic C-H and Carbonyl O | Weak, contributing to packing |
| π-Interactions |
Correlation of Experimental Spectroscopic Data with Computational Predictions
A powerful approach in modern chemical characterization is the synergy between experimental spectroscopy and computational chemistry. Techniques like Density Functional Theory (DFT) allow for the theoretical prediction of molecular properties, which can then be compared with experimental data to provide a deeper understanding of the molecule's structure and behavior.
For this compound, DFT calculations would be employed to optimize the molecular geometry and predict its vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra, as well as its NMR chemical shifts. These theoretical predictions are then correlated with experimentally obtained spectra.
Vibrational Spectroscopy (FT-IR and Raman): Experimental FT-IR and Raman spectra provide information about the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. By comparing the calculated and experimental spectra, each observed band can be assigned to a specific molecular vibration (e.g., C=O stretch, N-H bend, aromatic C-H stretch). This correlation helps to confirm the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. For example, in a study of a substituted benzoxazolinone propanoic acid, the calculated geometrical parameters and harmonic vibrations were found to be in very good agreement with experimental data researchgate.net.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for elucidating the connectivity and chemical environment of atoms. DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The correlation between the calculated and experimental chemical shifts can aid in the unambiguous assignment of signals in the NMR spectrum, confirming the molecular structure.
UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π*). The agreement between the calculated and experimental UV-Vis spectra validates the theoretical model and provides insights into the electronic structure of the molecule.
This correlative approach between experimental data and computational predictions provides a robust and comprehensive characterization of this compound, compensating for the absence of a definitive single-crystal X-ray structure and offering a detailed picture of its molecular and electronic properties.
Applications in Chemical Synthesis and Rational Drug Design
Role of 3-(1,3-Benzoxazol-2-yl)propanoic Acid as a Versatile Organic Building Block
This compound is a valuable intermediate in organic synthesis due to its distinct structural features. The benzoxazole (B165842) ring system provides a rigid, planar scaffold that can be strategically functionalized, while the propanoic acid moiety offers a reactive handle for a variety of chemical transformations. This combination allows chemists to systematically modify the molecule to explore its chemical space and develop derivatives with tailored properties.
The carboxylic acid group is particularly useful as it can be readily converted into other functional groups such as esters, amides, and acid halides. These reactions are fundamental in medicinal chemistry for linking the benzoxazole core to other pharmacophores or for modulating the physicochemical properties of the molecule, such as solubility and bioavailability. For instance, the synthesis of novel benzoxazole-benzamide conjugates often involves the reaction of a carboxylic acid derivative with an amine, a strategy used to create potential inhibitors for targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov
The general synthetic route to many benzoxazole derivatives involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.govmdpi.com In this context, derivatives of this compound can be prepared and subsequently used in multi-step syntheses to construct larger, more complex molecular architectures. The propanoic acid linker provides flexibility and can position the benzoxazole core appropriately within the binding site of a biological target.
Strategies for the Design and Development of Novel Benzoxazole-Based Lead Compounds
The development of new drugs based on the benzoxazole scaffold relies on several established strategies in rational drug design. These approaches aim to identify and optimize molecules that can effectively modulate the activity of specific biological targets, such as enzymes or receptors, implicated in disease.
One common strategy is molecular hybridization , where the benzoxazole scaffold is combined with other known pharmacophores to create a single hybrid molecule with potentially enhanced activity or a novel mechanism of action. researchgate.net For example, researchers have designed and synthesized benzoxazole-hydrazone and benzoxazole-1,3,4-oxadiazole derivatives to evaluate their cytotoxic effects against cancer cells. researchgate.net This approach leverages the known biological activities of each component to create a synergistic effect.
Another key strategy involves detailed Structure-Activity Relationship (SAR) studies . SAR studies systematically modify different parts of the lead compound to understand how chemical structure relates to biological activity. For benzoxazole derivatives, this often involves introducing various substituents at different positions on the benzoxazole ring or modifying the side chains attached to it. nih.gov For instance, studies on 2-aryl benzoxazoles investigated substitutions at positions 2, 5, and 6 of the benzoxazole ring to develop antagonists for the A2A adenosine (B11128) receptor, a target for neurodegenerative diseases. nih.gov These studies help identify the key chemical features required for potent and selective activity.
Computational methods, such as molecular docking , are also integral to the design process. biotech-asia.orgtandfonline.com Docking studies predict how a designed molecule might bind to the three-dimensional structure of a target protein. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov For example, docking has been used to guide the design of benzoxazole derivatives as potential anticancer agents by simulating their interaction with the active site of target receptors. biotech-asia.org
Table 1: Examples of Design Strategies for Benzoxazole-Based Compounds
| Design Strategy | Target/Application | Example Compound Class | Key Findings | Reference |
| Molecular Hybridization | Anticancer (PARP-2 Inhibitors) | Benzoxazole-Amide Hybrids | Combining benzoxazole with an amide linker and various amines to enhance PARP-2 inhibition. | researchgate.net |
| Structure-Activity Relationship (SAR) | Neurodegenerative Disease (A₂A Receptor Antagonists) | 2-Aryl Benzoxazoles | Modifications at positions 2, 5, and 6 of the benzoxazole core identified compounds with micromolar affinity for the A₂A receptor. | nih.gov |
| Molecular Docking | Anticancer (VEGFR-2 Inhibitors) | Benzoxazole-Benzamide Conjugates | Docking studies confirmed that the benzoxazole ring could occupy a key region of the VEGFR-2 ATP binding site, guiding the design of potent inhibitors. | nih.gov |
| Pharmacophore Fusion | Anticancer (HDAC Inhibitors) | 3-(Benzazol-2-yl)quinoxaline Derivatives | Fusing benzoxazole and quinoxaline (B1680401) pharmacophores led to potent histone deacetylase inhibitors with significant cytotoxicity in cancer cells. | researchgate.net |
Methodologies for Structural Optimization and Library Design in Drug Discovery Initiatives
Once a promising lead compound is identified, the next step is structural optimization to improve its potency, selectivity, and drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME). This process often involves the creation and screening of a chemical library, which is a collection of structurally related compounds.
Scaffold hopping is one methodology used to discover novel active compounds by replacing the central core (scaffold) of a known active molecule with a different, isosteric scaffold. This can lead to compounds with improved properties or a different intellectual property profile. For example, a benzoxazole scaffold was identified as a promising alternative to a benzofuran (B130515) scaffold in the development of inhibitors for Pks13, an essential enzyme in Mycobacterium tuberculosis. researcher.life
Combinatorial chemistry and parallel synthesis are powerful techniques for rapidly generating large libraries of compounds. These methods allow for the systematic variation of substituents around the benzoxazole core. Starting with a versatile building block like this compound, its carboxylic acid function can be reacted with a diverse set of amines or alcohols in a parallel fashion to quickly produce a library of amides or esters for biological screening. nih.gov
The structural optimization process is often guided by the SAR data obtained from initial screening. For instance, if initial compounds show good activity but poor solubility, modifications will focus on adding polar functional groups. If potency is low, efforts will be directed towards modifications that enhance binding interactions with the target, as predicted by molecular modeling. researchgate.net The flexibility of the molecular structure, such as the introduction of rotatable bonds, can also be optimized to improve the binding of the compound to its target receptor. frontiersin.org This iterative cycle of design, synthesis, and testing is central to modern drug discovery and is greatly facilitated by the availability of versatile building blocks that can be readily modified to create diverse chemical libraries.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Benzoxazole-Propanoic Acid Analogues
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative opportunity for accelerating the discovery and optimization of novel benzoxazole-propanoic acid analogues. nih.govfrontiersin.org These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.
Predictive Modeling and Virtual Screening:
Machine learning models, such as random forests and deep neural networks, can be trained on existing libraries of benzoxazole (B165842) derivatives to predict the biological activity of new, virtual compounds. nih.govnih.gov This allows for the rapid in silico screening of millions of potential analogues, prioritizing those with the highest predicted potency and most favorable pharmacokinetic profiles for synthesis and experimental testing. researchgate.net This approach significantly reduces the time and cost associated with the early stages of drug discovery. nih.gov
De Novo Drug Design:
Generative AI models, including variational autoencoders and generative adversarial networks, can be employed for the de novo design of entirely new benzoxazole-propanoic acid analogues with desired properties. nih.govmdpi.com By learning the underlying chemical patterns of known active compounds, these models can generate novel molecular structures that are likely to interact with specific biological targets. mdpi.com
Table 1: Applications of AI/ML in the Development of Benzoxazole-Propanoic Acid Analogues
| Application | AI/ML Technique | Potential Outcome |
| Predictive Modeling | Random Forest, LightGBM, XGBoost | Accurate prediction of absorption and emission wavelengths for photophysical applications. nih.gov |
| Virtual Screening | Deep Neural Networks | Identification of potent and selective analogues from large virtual libraries. mdpi.com |
| De Novo Design | Variational Autoencoders | Generation of novel molecular structures with optimized properties. nih.gov |
| Synthesis Planning | Retrosynthesis Prediction Models | Design of efficient and sustainable synthetic routes. mdpi.com |
The integration of these AI and ML strategies is expected to usher in a new era of precision in the design of benzoxazole-propanoic acid derivatives, leading to the development of more effective and safer therapeutic agents.
Exploration of Novel Therapeutic Areas and Biological Targets for 3-(1,3-Benzoxazol-2-yl)propanoic Acid Derivatives
The benzoxazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. researchgate.netnih.gov Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. globalresearchonline.netnih.govhumanjournals.com This versatility suggests that this compound derivatives could be explored for a multitude of therapeutic applications.
Potential Therapeutic Areas:
Oncology: Benzoxazole derivatives have shown promise as anticancer agents by targeting various pathways involved in cell growth and proliferation. researchgate.netscite.ai Further investigation into the efficacy of this compound derivatives against a panel of cancer cell lines could reveal novel therapeutic opportunities.
Infectious Diseases: The antimicrobial properties of benzoxazoles make them attractive candidates for the development of new antibiotics and antifungals. nih.govresearchgate.net The propanoic acid moiety could be modified to enhance potency and spectrum of activity against drug-resistant pathogens.
Inflammatory Disorders: Given that some benzoxazole-containing compounds have exhibited anti-inflammatory effects, derivatives of this compound could be evaluated in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. humanjournals.comresearchgate.net
Identification of Novel Biological Targets:
A crucial aspect of future research will be the identification of the specific molecular targets through which this compound derivatives exert their biological effects. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to pinpoint the protein partners of these compounds. nih.gov Unraveling these interactions will not only elucidate their mechanism of action but also open up new avenues for drug design and development. researchgate.net
Table 2: Potential Biological Targets for Benzoxazole Derivatives
| Target Class | Specific Examples | Associated Therapeutic Area |
| Enzymes | Kinases, Proteases, Topoisomerases | Oncology, Infectious Diseases |
| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Inflammation, Metabolic Diseases |
| Ion Channels | Sodium, Potassium, Calcium channels | Neurological Disorders, Cardiovascular Diseases |
| DNA/RNA | Intercalators, Groove binders | Oncology, Antiviral |
Development of Innovative and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. ijpsonline.com Future efforts in the synthesis of this compound and its analogues will likely focus on the development of more sustainable and efficient methods.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and minimize the use of hazardous solvents. mdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often under milder conditions than conventional heating. ijpsonline.com
Catalysis: The use of reusable and non-toxic catalysts, such as nanocatalysts and biocatalysts, can improve the efficiency and sustainability of synthetic processes. ckthakurcollege.netijpbs.com
Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable synthesis.
Table 3: Comparison of Synthetic Methodologies for Benzoxazole Derivatives
| Methodology | Advantages | Disadvantages |
| Conventional Heating | Well-established procedures | Long reaction times, high energy consumption, use of hazardous solvents |
| Microwave-Assisted | Rapid reactions, higher yields, reduced solvent use | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted | Shorter reaction times, milder conditions | Scalability can be a challenge |
| Catalytic Methods | High efficiency, reusability of catalyst, selectivity | Catalyst cost and stability can be concerns |
By embracing these innovative and sustainable synthetic strategies, the production of this compound derivatives can be made more environmentally friendly and economically viable.
In-depth Mechanistic Investigations at the Molecular and Cellular Levels to Inform Drug Development
A thorough understanding of the mechanism of action of this compound derivatives is paramount for their successful development as therapeutic agents. Future research should focus on elucidating the precise molecular and cellular events that are modulated by these compounds.
Molecular Level Investigations:
Target Engagement and Binding Kinetics: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compounds with their biological targets.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound-target complex, revealing the key molecular interactions that drive binding and activity.
Cellular Level Investigations:
Cellular Target Engagement: Assays that measure the engagement of the compound with its target in a cellular context are crucial to confirm that the observed biological effects are due to on-target activity.
Pathway Analysis: Transcriptomic and proteomic studies can identify the cellular pathways that are perturbed by the compounds, providing a comprehensive view of their mechanism of action.
Phenotypic Screening: High-content imaging and other phenotypic screening approaches can reveal the effects of the compounds on cellular morphology and function, offering insights into their broader biological impact.
By conducting these in-depth mechanistic studies, researchers can build a robust understanding of how this compound derivatives function at the molecular and cellular levels. This knowledge is essential for guiding the optimization of lead compounds and for predicting their efficacy and potential side effects in a clinical setting.
Q & A
(Basic) What are the common synthetic routes for 3-(1,3-Benzoxazol-2-yl)propanoic acid, and what methodological considerations are critical?
The synthesis typically involves cyclocondensation of o-aminophenol derivatives with β-keto acids or esters. For example, reacting 2-aminophenol with a β-keto acid precursor under acidic conditions forms the benzoxazole ring. Key considerations include:
- Protection of carboxylic acid groups during cyclization to prevent side reactions .
- Catalyst selection (e.g., polyphosphoric acid or Lewis acids) to enhance reaction efficiency and yield .
- Purification via recrystallization or chromatography to isolate the product from unreacted starting materials or isomers .
(Basic) Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the benzoxazole ring structure and propanoic acid moiety (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic proton at δ 12–13 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 219.1) .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms bond angles in crystalline forms .
(Advanced) How can researchers optimize low yields in the synthesis of benzoxazole derivatives like this compound?
Low yields often arise from competing side reactions (e.g., hydrolysis of the benzoxazole ring). Mitigation strategies include:
- Temperature control : Maintaining reaction temperatures below 100°C to prevent decomposition .
- Solvent selection : Using anhydrous solvents like DMF or THF to minimize moisture-induced side reactions .
- Catalytic additives : Incorporating molecular sieves or desiccants to absorb water and shift equilibrium toward product formation .
(Advanced) How should researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or MS data may stem from:
- Isomeric impurities : Use preparative HPLC to separate E/Z isomers or regioisomers .
- Solvent artifacts : Re-run spectra in deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks .
- Purity verification : Cross-check with elemental analysis or high-resolution MS to confirm molecular formula .
(Advanced) What role does computational modeling play in designing derivatives of this compound for drug discovery?
- Docking studies : Predict binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock .
- QSAR analysis : Correlate substituent effects on the benzoxazole ring with bioactivity data to guide synthetic priorities .
- Retrosynthesis planning : AI tools (e.g., BenchChem’s retrosynthesis module) propose feasible routes for novel analogs while avoiding patented pathways .
(Basic) What safety protocols are essential when handling this compound in the lab?
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste in designated containers .
(Advanced) How can researchers leverage this compound’s photophysical properties for material science applications?
- Fluorescence studies : The benzoxazole core exhibits blue-light emission; modify substituents to tune quantum yields for OLED applications .
- Stability testing : Evaluate degradation under UV light or heat using accelerated aging experiments .
- Coordination chemistry : Explore metal complexation (e.g., with Zn²⁺ or Cu²⁺) for catalytic or sensing applications .
(Advanced) What strategies address poor solubility in biological assays?
- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while improving solubility .
- Nanoparticle encapsulation : Employ liposomal or polymeric carriers to improve bioavailability in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
